molecular formula C20H20N2O3 B1585132 Nb-Feruloyltryptamine CAS No. 53905-13-8

Nb-Feruloyltryptamine

Cat. No.: B1585132
CAS No.: 53905-13-8
M. Wt: 336.4 g/mol
InChI Key: LWRQDNUXWLIWDB-VQHVLOKHSA-N
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Description

Nb-Feruloyltryptamine is an organic compound belonging to the class of hydroxycinnamic acids and derivatives. It is characterized by the presence of a feruloyl group attached to the nitrogen atom of a tryptamine core. The compound’s IUPAC name is (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide .

Scientific Research Applications

Nb-Feruloyltryptamine has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of hydroxycinnamic acid derivatives.

    Biology: Investigated for its potential role in plant metabolism and stress responses.

    Medicine: Explored for its potential antioxidant and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nb-Feruloyltryptamine is typically synthesized through chemical synthesis methods. The process involves the reaction of ferulic acid with tryptamine under appropriate reaction conditions. The specific steps include:

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, scaled up for industrial applications. This involves optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Nb-Feruloyltryptamine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the feruloyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

Comparison with Similar Compounds

  • N-p-coumaroyltryptamine
  • N-feruloylserotonin
  • N-feruloyltyramine

Comparison: Nb-Feruloyltryptamine is unique due to its specific combination of a feruloyl group and a tryptamine core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, N-feruloylserotonin has a serotonin core instead of tryptamine, leading to different biological activities .

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRQDNUXWLIWDB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53905-13-8
Record name Nb-Feruloyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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